Cletoquine-d4 Oxalate
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Overview
Description
Cletoquine-d4 Oxalate is a deuterated analog of cletoquine, which is a promising antimalarial drug candidate. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The molecular formula of this compound is C18H20D4ClN3O5, and it has a molecular weight of 401.88 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cletoquine-d4 Oxalate is synthesized through a series of chemical reactions involving the deuteration of cletoquine. The process typically involves the use of deuterated reagents and catalysts to replace hydrogen atoms with deuterium atoms. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms into the cletoquine molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to achieve high yields and purity of the final product. The production methods are designed to meet the stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Cletoquine-d4 Oxalate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form deuterated analogs of hydroxychloroquine.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include deuterated analogs of hydroxychloroquine and other related compounds. These products are valuable for research and therapeutic applications .
Scientific Research Applications
Cletoquine-d4 Oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of cletoquine and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and biological effects of cletoquine.
Medicine: Investigated for its potential use as an antimalarial drug and for the treatment of autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and in environmental studies to assess the impact of deuterated compounds
Mechanism of Action
Cletoquine-d4 Oxalate exerts its effects by interfering with the biological processes of parasites. The compound targets the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. Additionally, this compound modulates the immune response, making it a potential candidate for the treatment of autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Cletoquine: The non-deuterated analog of Cletoquine-d4 Oxalate, used as an antimalarial drug candidate.
Hydroxychloroquine: A related compound used for the treatment of malaria and autoimmune diseases.
Chloroquine: Another antimalarial drug with a similar mechanism of action
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool for research and therapeutic applications, as it provides insights into the metabolic pathways and biological effects of cletoquine and related compounds .
Properties
IUPAC Name |
2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]amino]ethanol;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O.C2H2O4/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;3-1(4)2(5)6/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);(H,3,4)(H,5,6)/i2D2,7D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVGVTDECKJJJK-XNXUTHBPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCCO.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675771 |
Source
|
Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}amino)ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216461-57-2 |
Source
|
Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}amino)ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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